

# An In-depth Technical Guide to 1-Boc-4-Benzyloxy-3-formylindole

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## Compound of Interest

Compound Name: 1-Boc-4-Benzyloxy-3-formylindole

Cat. No.: B1337694

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Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive technical information on **1-Boc-4-benzyloxy-3-formylindole**, a key heterocyclic building block used in medicinal chemistry and organic synthesis. The document details its chemical properties, a representative synthetic pathway, and its significance as an intermediate in the development of therapeutic agents.

## Core Molecular Data

**1-Boc-4-benzyloxy-3-formylindole** is an N-protected indole derivative. The tert-butoxycarbonyl (Boc) group on the indole nitrogen provides stability and modulates reactivity during synthesis, while the benzyloxy and formyl groups at the 4 and 3 positions, respectively, offer versatile handles for further chemical modification.<sup>[1][2]</sup> These features make it a valuable precursor in the synthesis of complex molecular architectures for drug discovery.<sup>[3][4]</sup>

Quantitative data and chemical identifiers for the compound are summarized below.

Property	Value	Citations
Molecular Formula	C21H21NO4	[5][6][7]
Molecular Weight	351.40 g/mol	[5][7][8]
Exact Mass	351.40 g/mol	[6]
CAS Number	404888-01-3	[5][6][8][9]
Boiling Point	511.7±58.0 °C (Predicted)	[8]
Density	1.14±0.1 g/cm <sup>3</sup> (Predicted)	[8]
Appearance	Pale-yellow solid (Typical)	

## Role in Drug Discovery and Organic Synthesis

Indole scaffolds are ubiquitous structural motifs in bioactive compounds and have been central to drug discovery.[2] The indole-3-carboxaldehyde moiety, in particular, is a promising scaffold for developing therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2]

**1-Boc-4-benzyloxy-3-formylindole** serves as a critical intermediate, allowing for the strategic modification of the indole core.[3] The functional groups present enable several key synthetic transformations:

- **Formyl Group (C3):** Acts as an electrophilic site for nucleophilic addition, condensation reactions (e.g., Aldol, Knoevenagel), and the formation of Schiff bases, which is a critical step in designing enzyme inhibitors.[1][2]
- **Benzyloxy Group (C4):** A stable protecting group for the 4-hydroxy functionality that can be removed via hydrogenolysis. This allows for the late-stage introduction of a free hydroxyl group or other functionalities.
- **Boc Protecting Group (N1):** Protects the indole nitrogen, preventing unwanted side reactions and allowing for precise control over the regioselectivity of subsequent transformations. It can be readily removed under acidic conditions.

This combination of features makes the molecule a versatile platform for building libraries of complex indole derivatives for screening and lead optimization in drug development programs.

[4]

## Generalized Experimental Protocol: Synthesis

The synthesis of **1-Boc-4-benzyloxy-3-formylindole** typically involves a multi-step sequence starting from a simpler indole precursor. A plausible and common synthetic strategy is outlined below, based on established organic chemistry methodologies.

**Step 1: Synthesis of 4-Benzyloxyindole (Precursor)** The synthesis often begins with the preparation of the core indole structure. A well-documented method is the Leimgruber-Batcho indole synthesis. A detailed procedure for synthesizing 4-benzyloxyindole from 2-methyl-3-nitrophenol has been published in Organic Syntheses.[10]

- **Benylation:** 2-methyl-3-nitrophenol is reacted with benzyl chloride in the presence of a base like potassium carbonate in DMF to yield 6-benzyloxy-2-nitrotoluene.[10]
- **Enamine Formation:** The resulting nitrotoluene is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine (e.g., pyrrolidine) to form an enamine.[10]
- **Reductive Cyclization:** The enamine intermediate is reduced, typically using a reagent like Raney nickel with hydrazine hydrate, which leads to the formation of the indole ring, yielding 4-benzyloxyindole.[10]

**Step 2: Vilsmeier-Haack Formylation** This classic reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

- A solution of phosphoryl chloride ( $\text{POCl}_3$ ) in a solvent like DMF is prepared at low temperature (e.g., 0 °C). This forms the Vilsmeier reagent.
- 4-Benzyloxyindole, dissolved in DMF, is added dropwise to the Vilsmeier reagent.
- The reaction is stirred, often with gentle warming, until completion (monitored by TLC).

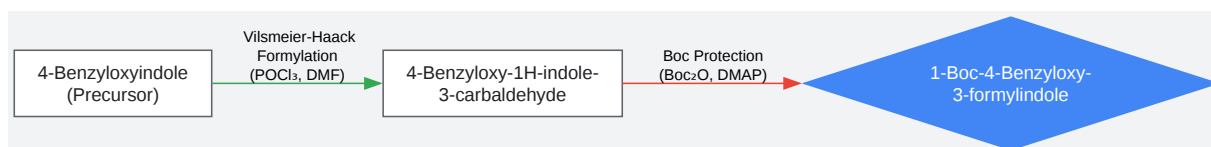
- The reaction is quenched by pouring it into an ice-water mixture and neutralized with an aqueous base (e.g., NaOH solution) to precipitate the product, 4-benzyloxy-1H-indole-3-carbaldehyde.

**Step 3: Boc Protection** The final step is the protection of the indole nitrogen to yield the target compound.

- 4-benzyloxy-1H-indole-3-carbaldehyde is dissolved in an appropriate aprotic solvent (e.g., THF or dichloromethane).
- A base, such as 4-dimethylaminopyridine (DMAP), is added as a catalyst.
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) is added to the mixture.
- The reaction is stirred at room temperature until the starting material is consumed.
- The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to afford pure **1-Boc-4-benzyloxy-3-formylindole**.

## Logical Workflow Visualization

The following diagram illustrates the logical progression of the synthetic pathway described above.



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Caption: Synthetic workflow for **1-Boc-4-benzyloxy-3-formylindole**.

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